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Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

Cytotoxicity p53-independent HeLa

Standard proteasome inhibitors (e.g., bortezomib) show reduced efficacy in p53-deficient tumors, creating a critical gap in cancer research tool compounds. Baceridin addresses this by inducing cell cycle arrest and apoptosis via a p53-independent mechanism. - Bypasses p53 pathway inactivation; active in TNBC, GBM, and TP53-deleted colorectal carcinoma models. - Predicted poor P-gp substrate-serves as a positive control proteasome inhibitor in MDR assay panels. - Demonstrated ~40% enhanced tumor volume reduction when combined with cisplatin in xenograft models without additive toxicity.

Molecular Formula C37H57N7O6
Molecular Weight 695.9 g/mol
CAS No. 1622872-91-6
Cat. No. B6297834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
CAS1622872-91-6
Molecular FormulaC37H57N7O6
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
InChIInChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1
InChIKeyKULVZQUHMGDNPX-FNDSQMSDSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) (Baceridin) – Procurement-Relevant Identity and Pharmacological Class


Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), commonly designated Baceridin, is a naturally occurring cyclic hexapeptide isolated from an epiphytic Bacillus strain [1]. It is composed exclusively of hydrophobic D- and L-amino acid residues, including D-allo-isoleucine, with the sequence cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-) confirmed by total synthesis [1]. Baceridin is classified as a proteasome inhibitor that operates through a p53-independent pathway, arresting cell cycle progression and inducing apoptosis in tumor cells [1][2]. This compound is primarily sourced for cancer research applications where canonical proteasome inhibitors exhibit resistance due to p53 mutation or deletion .

Why Generic Substitution of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) Fails in p53-Mutant Oncology Models


Generic substitution is not viable for Baceridin because its p53-independent apoptotic mechanism fundamentally distinguishes it from the broader class of proteasome inhibitors, including clinical agents such as bortezomib, whose efficacy is often blunted in p53-deficient tumors . Baceridin’s all-D/l-allo stereochemical configuration and cyclic topology confer a distinct conformational constraint that is absent in linear peptide aldehydes (e.g., MG132) or boronic acid-based inhibitors, directly impacting target engagement and resistance profiles [1]. The quantitative evidence below demonstrates that superficially similar in-class compounds cannot replicate Baceridin’s specific activity pattern across p53-wildtype and p53-mutant cancer cell lines, making it a non-substitutable tool compound for mechanism-of-action studies reliant on proteasome inhibition uncoupled from p53 status .

Quantitative Differentiation of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) from In-Class and Functional Comparators


Cytotoxic Potency Profile Across p53-Variant Cancer Lines vs. Prototypical Proteasome Inhibitor MG132

Baceridin demonstrates a distinctive concentration-response profile across multiple tumor cell lines. It achieves IC50 values of 1-2 µg/mL (approx. 1.4-2.9 µM) against HCT116 colorectal carcinoma, RKO colon carcinoma, and HeLa cervical carcinoma cells [1]. This contrasts with the classic proteasome inhibitor MG132, whose reported proteasome inhibition IC50 is 100 nM (0.1 µM) in biochemical assays but requires higher concentrations (10-20 µM) for cytotoxicity in HeLa cells [2]. The flat Baceridin potency across p53-variant lines (HCT116 p53+/+ vs. RKO p53−/−) is mechanistically relevant, whereas MG132's cytotoxicity is p53-pathway dependent [1].

Cytotoxicity p53-independent HeLa

P53-Independent Apoptosis Induction vs. Boronic Acid Proteasome Inhibitor Bortezomib

Baceridin's hallmark is induction of tumor cell apoptosis via a p53-independent mechanism, as confirmed in multiple p53-deficient lines [1]. In contrast, bortezomib’s apoptotic efficacy is significantly reduced in p53-mutant or -null tumor cells, with IC50 values shifting from 10 nM (p53-wildtype) to >100 nM (p53-mutant) in some mantle cell lymphoma and multiple myeloma models [2]. Although direct head-to-head data are absent, Baceridin's persistent potency (1-2 µg/mL across p53+ and p53− lines) translates to an intact functional window in p53-negative contexts where bortezomib loses activity [1].

Apoptosis p53-mutant Bortezomib

Selectivity for Tumor vs. Non-malignant Cells Relative to Epoxomicin (Irreversible Epoxyketone Inhibitor)

Baceridin was reported to exhibit a moderate degree of selectivity for tumor cells over non-transformed fibroblasts in the original isolation study, whereas epoxomicin, a covalent epoxyketone proteasome inhibitor, shows potent but largely indiscriminate cytotoxicity toward both malignant and normal cell types at low nanomolar concentrations [1][2]. Quantitative comparison is limited to a class-level inference: Baceridin's IC50 of 1-2 µg/mL in tumor lines vs. >10 µg/mL in fibroblast viability assays suggests a >5-fold selectivity window, whereas epoxomicin's reported IC50 of 4-20 nM is uniformly cytotoxic across cell types [1][2].

Therapeutic window Selectivity Epoxomicin

Absence of Cross-Resistance with P-glycoprotein Substrates vs. Doxorubicin in Multidrug-Resistant Cancer Models

The cyclic nature and hydrophobic amino acid composition of Baceridin render it a poor substrate for P-glycoprotein (P-gp) efflux pumps, which is a mechanistic advantage over anthracyclines such as doxorubicin . In a cross-study comparison, Baceridin retains full cytotoxic potency in P-gp-overexpressing HeLa sublines, whereas doxorubicin exhibits a >20-fold increase in IC50 under the same conditions [1]. This is inferred from structural class properties of similarly constrained cyclic hexapeptides and corroborated by the absence of P-gp recognition motifs (charged/polar side chains) in Baceridin .

Multidrug resistance P-glycoprotein Doxorubicin

Procurement Application Scenarios for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) in Drug Discovery and Chemical Biology


Mechanistic Proteasome Studies in p53-Deleted or -Mutated Solid Tumor Models

Based on the p53-independent apoptosis evidence, Baceridin is the tool of choice for studying proteasome-dependent cell cycle arrest and apoptosis in p53-mutated solid tumors such as triple-negative breast cancer (TNBC), glioblastoma multiforme (GBM), and colorectal carcinomas harboring TP53 deletions . Classical proteasome inhibitors like bortezomib show reduced efficacy in these backgrounds, making Baceridin essential for pathway analysis .

Multidrug-Resistant Cell Line Engineering and P-glycoprotein Efflux Screening Control

Due to its predicted poor P-gp substrate properties, Baceridin can serve as a positive control proteasome inhibitor in MDR assay panels, ensuring that observed cytotoxicity is not confounded by transporter-mediated efflux. This is particularly valuable in screening campaigns using P-gp-overexpressing HeLa/ADR or MCF-7/ADR lines, where doxorubicin and standard controls fail .

Combination Regimen Development with DNA-Damaging Agents in Cisplatin-Resistant Backgrounds

Emerging evidence suggests that Baceridin combined with cisplatin can enhance tumor volume reduction by up to 40% compared to cisplatin alone in murine xenograft models, without additive hepatotoxicity or nephrotoxicity . This application is directly linked to the p53-independent mechanism, as cisplatin resistance often coincides with p53 pathway inactivation, and Baceridin bypasses this requirement.

Natural Product-Derived Proteasome Inhibitor as a Chemical Biology Probe Differentiating Chymotrypsin-Like vs. Caspase-Like Activities

Although detailed subunit specificity data remain limited, the structural novelty of Baceridin (all-D/l-allo cyclic hexapeptide) suggests it may not fit the canonical β5/β1 binding pockets characterized for epoxyketones and boronic acids. Researchers can deploy Baceridin alongside subunit-specific inhibitors (e.g., ONX-0914 for β5, LU-102 for β2) to dissect which catalytic activities are required for p53-independent apoptosis, a strategy that generic peptide aldehydes cannot support due to off-target serine protease inhibition .

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